1,4-Bis(3-hydroxyphenoxy)benzene

Description

BenchChem offers high-quality 1,4-Bis(3-hydroxyphenoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(3-hydroxyphenoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

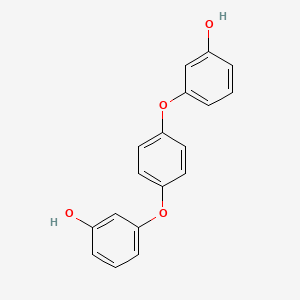

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(3-hydroxyphenoxy)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-13-3-1-5-17(11-13)21-15-7-9-16(10-8-15)22-18-6-2-4-14(20)12-18/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBWEVDVYGBMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347830 | |

| Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-95-0 | |

| Record name | 1,4-Bis(3-hydroxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Bis(3-hydroxyphenoxy)benzene CAS number 5085-95-0

An In-Depth Technical Guide to 1,4-Bis(3-hydroxyphenoxy)benzene (CAS: 5085-95-0)

This guide provides a comprehensive technical overview of 1,4-Bis(3-hydroxyphenoxy)benzene, a specialized aromatic diol. Intended for researchers, polymer chemists, and professionals in drug development, this document moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the rationale for its application in advanced materials, and the critical considerations for its handling, reflecting field-proven insights and a commitment to scientific integrity.

Introduction: A Molecule of Designed Asymmetry

1,4-Bis(3-hydroxyphenoxy)benzene, also known as Hydroquinone Bis(3-hydroxyphenyl) Ether, is not a commonplace laboratory reagent.[1] Its significance lies in its unique molecular architecture: a central hydroquinone core linked via ether bonds to two meta-positioned phenols. This structure is deliberately designed. The central, rigid para-linked hydroquinone unit provides thermal and mechanical stability, while the meta-linked terminal phenols introduce a "kink" into the molecular chain. As we will explore, this subtle asymmetry is the key to its primary application: imparting processability to otherwise intractable high-performance polymers. This guide will illuminate its fundamental properties, provide robust protocols for its synthesis and polymerization, and offer expert guidance on its safe and effective use.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule begins with its fundamental properties and structural confirmation. 1,4-Bis(3-hydroxyphenoxy)benzene is typically supplied as a light-yellow to brown crystalline powder.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 5085-95-0 | [1][2][3] |

| Molecular Formula | C₁₈H₁₄O₄ | [1][2][3] |

| Molecular Weight | 294.31 g/mol | [1][2][3] |

| IUPAC Name | 3-[4-(3-hydroxyphenoxy)phenoxy]phenol | [3] |

| Common Synonyms | Hydroquinone Bis(3-hydroxyphenyl) Ether; 3,3'-(p-Phenylenedioxy)diphenol | [1][2][3] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 125.0 - 128.0 °C | |

| Boiling Point | 477.7 °C (at 760 mmHg) | [2] |

| Density | 1.293 g/cm³ | [2] |

| Purity (Typical) | >96% (GC/HPLC) | [1][2] |

Mandatory Visualization: Chemical Structure

Caption: Structure of 1,4-Bis(3-hydroxyphenoxy)benzene

Expertise & Experience: Spectroscopic Validation

Validation of this molecule's identity is straightforward using standard techniques.

-

¹H NMR: The spectrum will be complex but predictable. Expect distinct aromatic proton signals for the central hydroquinone ring (a singlet) and the two terminal meta-substituted phenol rings (multiplets), in addition to signals for the two hydroxyl protons.

-

¹³C NMR: Will show characteristic signals for the four types of oxygen-substituted aromatic carbons and the various unsubstituted aromatic carbons.

-

FTIR: Key stretches will confirm the presence of hydroxyl groups (broad peak ~3200-3500 cm⁻¹), aromatic C-H bonds (~3000-3100 cm⁻¹), and the critical aryl-ether C-O linkage (~1200-1250 cm⁻¹).[4]

-

Mass Spectrometry (GC-MS): Will show a molecular ion peak (M⁺) at m/z 294, confirming the molecular weight.[3]

Synthesis Protocol: A Self-Validating Williamson Ether Synthesis

While multiple synthetic routes are conceivable, the most direct and industrially scalable approach is a double Williamson ether synthesis. This protocol is based on established chemical principles for forming diaryl ethers.[4] The causality is clear: a strong base deprotonates the phenolic hydroxyl groups of hydroquinone, creating a potent bis-nucleophile that attacks an electrophilic halogenated benzene ring.

Experimental Protocol: Synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene

Materials:

-

Hydroquinone (1,4-dihydroxybenzene)

-

3-Bromophenol

-

Potassium Carbonate (K₂CO₃), anhydrous, finely ground

-

Copper(I) iodide (CuI) (optional, as catalyst)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

2M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup (Inert Atmosphere is Critical): To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 eq), 3-bromophenol (2.1 eq), and finely powdered anhydrous potassium carbonate (2.5 eq). The slight excess of 3-bromophenol ensures complete reaction of the hydroquinone, while the excess base drives the equilibrium.

-

Solvent & Catalyst Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 4-5 mL per gram of hydroquinone). Add a catalytic amount of CuI (approx. 0.05 eq). Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction. The copper catalyst can significantly accelerate the coupling of aryl halides with phenoxides.

-

Reaction Execution: Fit the condenser with a Dean-Stark trap filled with toluene. Heat the reaction mixture to reflux (typically 140-150 °C). Causality: The toluene azeotropically removes any residual water and the water formed during the reaction, preventing reversal and deactivation of the nucleophile. This is a key to achieving high yield.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the hydroquinone spot indicates reaction completion (typically 12-24 hours).

-

Workup & Isolation: Cool the reaction mixture to room temperature. Pour the dark slurry into a beaker containing 2M HCl. Causality: The acid neutralizes the excess potassium carbonate and protonates the phenoxide product, making it soluble in the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine. Causality: This removes residual DMF, salts, and inorganic impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude brown solid can be purified by recrystallization from a suitable solvent system like ethanol/water or toluene to yield the final product as an off-white to light brown powder.

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene.

Core Application: A Modifier for High-Performance Polymers

The primary value of 1,4-Bis(3-hydroxyphenoxy)benzene is as a specialty monomer in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of thermoplastics prized for their exceptional thermal stability and chemical resistance.[5][6]

Expertise & Experience: The Rationale for a "Kinked" Monomer

Standard PAEKs, like PEEK synthesized from hydroquinone and 4,4'-difluorobenzophenone, are highly crystalline and semi-rigid. This gives them excellent strength but also very high melting points and limited solubility, making them difficult to process.

By replacing linear hydroquinone with 1,4-Bis(3-hydroxyphenoxy)benzene, we introduce a non-linear, asymmetric unit into the polymer backbone. The meta-catenation disrupts the chain packing and symmetry necessary for high crystallinity.

The Consequences:

-

Reduced Crystallinity: The resulting polymer is more amorphous.[7]

-

Enhanced Solubility: The amorphous nature leads to significantly improved solubility in common organic solvents (e.g., N-methyl-2-pyrrolidone, chloroform).[6]

-

Lowered Glass Transition Temperature (Tg) and Melting Point (Tm): The disruption in packing lowers the energy required for chain mobility and melting, making the polymer processable at lower temperatures.[5]

This allows for the creation of PAEKs that can be cast into tough, flexible films from solution or processed via melt extrusion under less demanding conditions, expanding their applicability.[6]

Experimental Protocol: Synthesis of a Modified PAEK

Materials:

-

1,4-Bis(3-hydroxyphenoxy)benzene (BHPB) (1.0 eq)

-

4,4'-Difluorobenzophenone (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely ground

-

Tetramethylene sulfone (sulfolane) or Diphenyl sulfone, anhydrous

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

Reaction Setup: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, charge BHPB, 4,4'-difluorobenzophenone, and an excess of finely ground K₂CO₃ (approx. 1.5 eq).

-

Solvent Addition: Add sulfolane and toluene to the kettle. The toluene should comprise about 30% of the total solvent volume. Causality: Sulfolane is a high-boiling polar aprotic solvent required for the high temperatures of polycondensation. Toluene is again used for azeotropic removal of water.

-

Dehydration: Heat the mixture to ~150 °C with stirring under a nitrogen blanket to azeotropically remove any water. Once water removal is complete, drain the toluene from the Dean-Stark trap.

-

Polymerization: Slowly increase the temperature to 190-220 °C to initiate the nucleophilic aromatic substitution polymerization. The solution will become increasingly viscous. Causality: This is the chain-building step. The viscosity increase is a direct, physical indicator of rising molecular weight, a key self-validating metric.

-

Chain Growth: Maintain the temperature for 4-8 hours. The formation of a high molecular weight polymer is often indicated by the "Weissenberg effect," where the viscous solution climbs the mechanical stirrer shaft.

-

Termination & Precipitation: Cool the reaction mixture slightly and terminate the reaction by adding a small amount of a capping agent like 4-fluorobenzophenone or methyl chloride. Pour the viscous polymer solution slowly into a large excess of a non-solvent mixture like methanol/water with vigorous stirring.

-

Purification: The precipitated polymer, which should be fibrous or powdery, is collected by filtration. It must be repeatedly washed with hot deionized water and methanol to remove the solvent and inorganic salts.

-

Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight.

Mandatory Visualization: Polymerization Reaction

Caption: General scheme for PAEK synthesis via nucleophilic substitution.

Safety, Handling, and Storage

Trustworthiness: Acknowledging Data Gaps A specific, comprehensive Safety Data Sheet (SDS) for 1,4-Bis(3-hydroxyphenoxy)benzene is not readily available in public databases. Therefore, a conservative approach based on its chemical class (aromatic phenol and ether) is mandatory. It is sold for research and development purposes only and is not for consumer or medical use.[1][2]

Critical Distinction: The search results frequently conflate this compound with "benzene." It is imperative to understand that 1,4-Bis(3-hydroxyphenoxy)benzene is NOT benzene (CAS 71-43-2). Benzene is a volatile, carcinogenic solvent.[8][9][10] While this molecule contains benzene rings in its structure, its physical and toxicological properties are entirely different and should not be confused.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

-

Avoid Contact: Prevent contact with skin and eyes. Phenolic compounds can be skin irritants.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[2]

Conclusion and Future Outlook

1,4-Bis(3-hydroxyphenoxy)benzene stands as a prime example of rational molecular design. By introducing controlled asymmetry, it provides polymer chemists with a powerful tool to modulate the properties of high-performance PAEKs, transforming them from difficult-to-process materials into versatile, soluble, and film-forming polymers. Its true value is not as a standalone compound but as an enabling building block. Future research will likely focus on incorporating it into novel copolymer structures to further fine-tune properties like dielectric constant, gas permeability, and optical clarity for advanced applications in electronics, aerospace, and membrane technologies.

References

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- National Center for Biotechnology Information, PubChem. (n.d.). 1,4-Bis(3-chloropropoxy)benzene.

- Henry County, IN. (n.d.). MATERIAL SAFETY DATA SHEET Benzene.

- National Center for Biotechnology Information, PubChem. (n.d.). The Fate of Benzene Oxide.

- Aladdin Scientific. (n.d.). 1, 4-Bis(3-hydroxyphenoxy)benzene, min 96% (HPLC), 1 gram.

- TCI Chemicals. (n.d.). 1,4-Bis(3-hydroxyphenoxy)benzene | 5085-95-0.

- ScienceLab.com. (2005). Material Safety Data Sheet Benzene.

- Ataman Kimya. (n.d.). 1,4-DIHYDROXYBENZENE.

- PureSynth. (n.d.). 14-Bis(3-Hydroxyphenoxy)Benzene 96.0%(GC).

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 626369, 1,4-Bis(3-hydroxyphenoxy)benzene.

- ResearchGate. (2017). Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages.

- ResearchGate. (2011). Poly(ether ether ketone)s and Poly(ether ether ketone ketone)s Containing Cardo Decahydronaphthalene Groups: Synthesis and Characterization.

- ResearchGate. (2013). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 1,4-Bis(3-hydroxyphenoxy)benzene | C18H14O4 | CID 626369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Bis(3-chloropropoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. henrycounty.in.gov [henrycounty.in.gov]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

1,4-Bis(3-hydroxyphenoxy)benzene molecular weight and formula

An In-Depth Technical Guide to 1,4-Bis(3-hydroxyphenoxy)benzene

This guide provides a comprehensive technical overview of 1,4-Bis(3-hydroxyphenoxy)benzene, a diaryl ether bisphenol compound. It is intended for researchers, chemists, and professionals in materials science and drug development who utilize advanced chemical intermediates. This document details the molecule's fundamental properties, a robust synthesis protocol, key applications, and essential safety and handling procedures, grounding all information in authoritative scientific sources.

Chemical Identity and Physicochemical Properties

1,4-Bis(3-hydroxyphenoxy)benzene, also known by its synonym Hydroquinone Bis(3-hydroxyphenyl) Ether, is an aromatic compound characterized by a central hydroquinone ring linked to two m-phenolic groups via ether bonds.[1][2] This structure imparts a combination of rigidity and conformational flexibility, making it a valuable building block in several fields of chemical science.

The molecular formula for this compound is C₁₈H₁₄O₄ .[1][2] Its molecular weight is 294.31 g/mol .[2]

Caption: 2D Structure of 1,4-Bis(3-hydroxyphenoxy)benzene (CAS: 5085-95-0).

Key physicochemical properties are summarized in the table below, compiled from publicly available databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 5085-95-0 | [1][2] |

| Molecular Formula | C₁₈H₁₄O₄ | [1][2] |

| Molecular Weight | 294.31 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | TCI Chemicals |

| Melting Point | 125-128 °C | [2] |

| Boiling Point | 477.7 °C at 760 mmHg | [2] |

| Density | 1.293 g/cm³ | [2] |

| Flash Point | 242.7 °C | [2] |

| Solubility | Almost transparent in Methanol | TCI Chemicals |

Synthesis and Purification

The synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene is most effectively achieved via a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. This reaction involves the coupling of a di-alkoxide with an aryl halide. A reliable method is the reaction of 1,4-dihydroxybenzene (hydroquinone) with a protected 3-halophenol, or conversely, the reaction of 1,4-dihalobenzene with resorcinol.

The following protocol is adapted from a well-established procedure for synthesizing analogous diaryl ether compounds, ensuring high yield and purity.[3] The causality for this choice rests on the high efficiency and selectivity of the Williamson ether synthesis for forming stable C-O bonds between aromatic systems when a strong base is used to generate the phenoxide nucleophile.

Caption: Generalized workflow for the synthesis of 1,4-Bis(3-hydroxyphenoxy)benzene.

Experimental Protocol: Williamson Ether Synthesis

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Charging Reagents: To the flask, add resorcinol (2.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents). The use of excess base is critical to ensure the complete deprotonation of the phenolic hydroxyl groups to form the more potent diphenoxide nucleophile.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. DMF is the solvent of choice due to its high boiling point and its ability to dissolve both the organic reactants and the inorganic base.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to create an inert atmosphere, preventing side reactions.

-

Addition of Electrophile: While stirring, add 1,4-dichlorobenzene (1.0 equivalent) to the mixture. While 1,4-dibromobenzene could also be used and is more reactive, the chloro- variant is often more cost-effective for scale-up.

-

Reaction: Heat the mixture to a gentle reflux (approximately 120-140 °C). The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated dihalobenzene ring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (1,4-dichlorobenzene) is consumed (typically 24-48 hours).

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the dark mixture slowly into a beaker of cold deionized water with vigorous stirring. This step quenches the reaction and precipitates the water-insoluble crude product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts, followed by a wash with cold methanol to remove unreacted resorcinol.

-

-

Purification:

-

The crude solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of toluene and ethanol.

-

Dry the final product in a vacuum oven at 60-80 °C to yield a pure, crystalline powder.

-

Applications in Research and Development

This molecule is intended for professional research and manufacturing use only.[2][4] Its bifunctional nature, possessing two nucleophilic hydroxyl groups on a rigid diaryl ether backbone, dictates its primary applications.

Monomer for High-Performance Polymers

The principal application of 1,4-Bis(3-hydroxyphenoxy)benzene is as a specialty monomer in polycondensation reactions. The diaryl ether linkage is a cornerstone of many high-performance polymers, imparting excellent thermal stability, chemical resistance, and desirable mechanical properties.[5] The two terminal hydroxyl groups can react with various co-monomers, such as diacyl chlorides or activated dihalides, to produce:

-

Poly(ether ether ketone)s (PEEK): When reacted with monomers like 4,4'-difluorobenzophenone.

-

Polysulfones (PSU): When reacted with monomers like 4,4'-dichlorodiphenyl sulfone.

-

Polyesters and Polycarbonates: When reacted with terephthaloyl chloride or phosgene, respectively.

The meta-position of the hydroxyl groups on the terminal rings introduces a "kink" into the polymer backbone compared to the linear structure derived from its 4,4'-isomer, which can be strategically used to modify polymer solubility and glass transition temperature.

Scaffold in Medicinal Chemistry

In drug development, rigid aromatic scaffolds are fundamental building blocks.[6] While not an active pharmaceutical ingredient itself, 1,4-Bis(3-hydroxyphenoxy)benzene serves as a valuable core structure for synthesizing more complex molecules. The concept of bioisosterism, where one chemical group is replaced by another with similar physical or chemical properties, is a key strategy in medicinal chemistry to optimize drug-like properties.[7] This diaryl ether can be used as a bioisosteric replacement for less stable or metabolically labile linkers in a lead compound. Researchers can use the two hydroxyl groups as handles for further chemical elaboration to explore structure-activity relationships (SAR) in a drug discovery campaign.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized or purchased 1,4-Bis(3-hydroxyphenoxy)benzene, a suite of analytical techniques is employed. The expected spectral features are outlined below, based on its structure and publicly available spectral data.[1]

-

¹H NMR: The proton NMR spectrum will be complex due to the multiple aromatic regions. One would expect to see distinct multiplets in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet corresponding to the two phenolic -OH protons will also be present, which will be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (approx. 110-160 ppm), corresponding to the chemically distinct carbon atoms in the three phenyl rings.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion (M⁺) or pseudomolecular ion ([M-H]⁻ or [M+H]⁺) peak corresponding to its molecular weight (m/z ≈ 294.3).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, indicative of the O-H stretching of the phenol groups. Strong absorptions around 1200-1250 cm⁻¹ will correspond to the C-O-C stretching of the diaryl ether linkages.

Safety, Handling, and Storage

As a laboratory chemical, 1,4-Bis(3-hydroxyphenoxy)benzene must be handled with appropriate care. The following safety information is derived from its Safety Data Sheet (SDS).[8]

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of dust.[8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[8]

-

Respiratory Protection: If dust is generated and engineering controls are inadequate, use a NIOSH-approved particulate respirator.

-

General Hygiene: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8]

-

Keep away from strong oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 626369, 1,4-Bis(3-hydroxyphenoxy)benzene. Available: [Link]

-

Aladdin Scientific. 1, 4-Bis(3-hydroxyphenoxy)benzene, min 96% (HPLC), 1 gram. Available: [Link]

-

PureSynth. 14-Bis(3-Hydroxyphenoxy)Benzene 96.0%(GC). Available: [Link]

-

AA Blocks. Diphenyl Ether. Available: [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: 1,4-Dihydroxybenzene. Available: [Link]

- Google Patents. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1,4-dihydroxybenzene. Available: [Link]

-

ACG Publications (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Available: [Link]

-

Alcaro, S. et al. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available: [Link]

-

Prime Scholars (2023). Benzene: A Fundamental Chemical with Diverse Applications. Available: [Link]

-

Zhang, Y., & Zhang, Y. (2022). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. Polymer Chemistry. Available: [Link]

-

MDPI (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 626311, 1,3-Bis(4-hydroxyphenoxy)benzene. Available: [Link]

Sources

- 1. 1,4-Bis(3-hydroxyphenoxy)benzene | C18H14O4 | CID 626369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure-synth.com [pure-synth.com]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. primescholars.com [primescholars.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3,3'-(1,4-Phenylenebis(oxy))diphenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and materials science is increasingly reliant on the rational design of molecules with precisely tailored properties. Among the vast array of chemical scaffolds, the diaryl ether motif stands out for its unique combination of conformational flexibility and chemical stability. This guide provides a comprehensive technical overview of a specific diaryl ether, 3,3'-(1,4-Phenylenebis(oxy))diphenol, also commonly known as 1,4-Bis(3-hydroxyphenoxy)benzene. As a Senior Application Scientist, my objective is to present not just the fundamental characteristics of this molecule but to delve into the causality behind its synthesis, characterization, and potential applications, offering field-proven insights for the discerning researcher. This document is structured to provide a logical progression from the molecule's basic identity to its synthesis, characterization, and potential utility in advanced applications, grounded in established scientific principles and supported by authoritative references.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physicochemical characteristics.

Nomenclature and Structure

The formal IUPAC name for the compound with the common name 1,4-Bis(3-hydroxyphenoxy)benzene is 3-[4-(3-hydroxyphenoxy)phenoxy]phenol [1]. However, it is also frequently referred to as 3,3'-(1,4-Phenylenebis(oxy))diphenol [1].

Synonyms:

-

1,4-Bis(3-hydroxyphenoxy)benzene

-

Hydroquinone Bis(3-hydroxyphenyl) Ether[1]

-

3,3'-(p-Phenylenedioxy)diphenol[1]

CAS Registry Number: 5085-95-0[1]

Molecular Formula: C₁₈H₁₄O₄[1]

Molecular Weight: 294.31 g/mol [2]

The structure consists of a central hydroquinone ring linked via ether bonds at positions 1 and 4 to two resorcinol moieties at their respective 1-positions. The hydroxyl groups of the resorcinol units are located at the 3-position relative to the ether linkage.

Physicochemical Data

A summary of the key physicochemical properties of 3,3'-(1,4-Phenylenebis(oxy))diphenol is presented in the table below. These parameters are critical for predicting its behavior in various experimental settings, including solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| Melting Point | 125.0 to 128.0 °C | TCI Chemicals |

| Boiling Point (at 760 mmHg) | 477.7 °C | PureSynth[2] |

| Density | 1.293 g/cm³ | PureSynth[2] |

| Flash Point | 242.7 °C | PureSynth[2] |

| Solubility | Almost transparent in Methanol | TCI Chemicals |

Synthesis of 3,3'-(1,4-Phenylenebis(oxy))diphenol: A Mechanistic Approach

The construction of the diaryl ether linkage is a cornerstone of this synthesis. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is the most logical and historically validated method for this transformation[3][4]. This section will not only provide a detailed protocol but also explain the rationale behind the choice of reagents and conditions.

The Ullmann Condensation: A Reliable Strategy

The Ullmann condensation involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base[3]. For the synthesis of 3,3'-(1,4-Phenylenebis(oxy))diphenol, a plausible and efficient approach involves the double Ullmann condensation of hydroquinone with two equivalents of a 3-halophenol (e.g., 3-bromophenol or 3-iodophenol).

Reaction Scheme:

Figure 1: Proposed synthesis of 3,3'-(1,4-Phenylenebis(oxy))diphenol via Ullmann condensation.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for Ullmann-type reactions and the synthesis of analogous compounds.

Materials:

-

Hydroquinone

-

3-Bromophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 equivalent), 3-bromophenol (2.2 equivalents), anhydrous potassium carbonate (3.0 equivalents), and copper(I) iodide (0.2 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to hydroquinone.

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent oxidation of the copper catalyst and the phenolic reactants.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,3'-(1,4-Phenylenebis(oxy))diphenol.

Causality behind Experimental Choices:

-

Excess 3-Bromophenol: A slight excess of the aryl halide is used to ensure the complete reaction of the difunctional hydroquinone.

-

Anhydrous Conditions: Water can deactivate the catalyst and interfere with the base.

-

High-Boiling Polar Aprotic Solvent: DMF or NMP are excellent solvents for this reaction as they can dissolve the reactants and withstand the high temperatures required for the Ullmann condensation.

-

Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

-

Base: Potassium carbonate is a common and effective base for deprotonating the phenol, making it a more potent nucleophile.

-

Acidic Work-up: The addition of HCl neutralizes the excess base and protonates the phenoxide intermediates.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized molecule is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the central and peripheral rings. The protons on the central hydroquinone ring will likely appear as a singlet due to symmetry. The protons on the terminal hydroxyphenoxy rings will exhibit more complex splitting patterns (doublets, triplets, and doublet of doublets) depending on their coupling with neighboring protons. The hydroxyl protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. The chemical shifts of the carbons will be influenced by the attached oxygen atoms and the aromatic system. Carbons directly attached to oxygen (C-O) will appear at a lower field (higher ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretching (Aryl Ether): Strong, characteristic bands in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (294.31) is expected.

-

Fragmentation Pattern: The fragmentation pattern will likely involve the cleavage of the ether linkages, leading to fragments corresponding to the hydroxyphenoxy and hydroquinone moieties.

Potential Applications in Drug Development and Materials Science

The unique structural features of 3,3'-(1,4-Phenylenebis(oxy))diphenol make it an attractive building block for various applications, particularly in the fields of drug discovery and advanced materials.

A Scaffold in Medicinal Chemistry

The diaryl ether linkage is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of hydroxyl groups on the terminal phenyl rings of 3,3'-(1,4-Phenylenebis(oxy))diphenol offers several advantages for drug design:

-

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

-

Derivatization: The hydroxyl groups provide convenient handles for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

-

Potential for Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The presence of multiple hydroxyl groups suggests that this molecule and its derivatives could exhibit radical scavenging activity.

Monomer for High-Performance Polymers

Diaryl ether-containing monomers are precursors to high-performance polymers such as Poly(ether ether ketone) (PEEK) and other poly(aryl ether)s. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Potential Polymerization Pathway:

Figure 2: Potential use of 3,3'-(1,4-Phenylenebis(oxy))diphenol as a monomer in polymerization.

The resulting polymers could find applications in the biomedical field as materials for medical implants and devices due to their potential biocompatibility and biostability. The incorporation of the hydroxyl groups could also allow for post-polymerization modification to attach bioactive molecules or improve surface properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3,3'-(1,4-Phenylenebis(oxy))diphenol. It is intended for research and development purposes only and is not for drug, household, or other uses[2]. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.

Conclusion

3,3'-(1,4-Phenylenebis(oxy))diphenol is a molecule with significant potential, bridging the gap between medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies like the Ullmann condensation. The presence of reactive hydroxyl groups on a stable diaryl ether backbone makes it a versatile platform for the development of novel therapeutics and high-performance polymers. This guide has provided a detailed technical overview to empower researchers to explore the full potential of this intriguing molecule. Further research into its biological activities and polymerization behavior is warranted and promises to yield exciting new discoveries.

References

-

PubChem. 1,4-Bis(3-hydroxyphenoxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Bis(4-hydroxyphenoxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Bis(3-phenoxyphenoxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 3-[4-(3-hydroxyphenoxy)phenoxy]phenol. National Center for Biotechnology Information. [Link]

-

PureSynth. 1,4-Bis(3-Hydroxyphenoxy)Benzene 96.0%(GC). [Link]

-

MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. [Link]

-

ResearchGate. Synthesis and crystal structure of 1,3-bis[(3,4-dicyano)phenoxy]-4,6-dinitro-benzene, C22H8N6O6. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

RSC Publishing. 1,3-Bis(4′-carboxylatophenoxy)benzene and 3,5-bis(1-imidazoly)pyridine derived Zn(ii)/Cd(ii) coordination polymers: synthesis, structure and photocatalytic properties. [Link]

-

PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

-

ResearchGate. 1,4-Bis(4-aminophenoxy)benzene. [Link]

-

Prime Scholars. Benzene: A Fundamental Chemical with Diverse Applications. [Link]

-

ResearchGate. Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. [Link]

-

PMC. Advances of naturally derived biomedical polymers in tissue engineering. [Link]

-

Chemistry LibreTexts. 22.3: Spectral Properties of Arenes. [Link]

-

NIH. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. [Link]

-

Wikipedia. Ullmann condensation. [Link]

Sources

Solubility Profile of 1,4-Bis(3-hydroxyphenoxy)benzene in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(3-hydroxyphenoxy)benzene is a molecule of significant interest in polymer chemistry and materials science, often employed as a monomer in the synthesis of high-performance polymers such as polycarbonates and thermosetting resins.[1][2] Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and processing. This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(3-hydroxyphenoxy)benzene, rooted in the fundamental principles of solute-solvent interactions. Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes the theoretical framework for predicting solubility, presents qualitative solubility information inferred from patent literature, and offers a detailed, field-proven experimental protocol for researchers to determine solubility in their own laboratory settings.

Introduction to 1,4-Bis(3-hydroxyphenoxy)benzene

1,4-Bis(3-hydroxyphenoxy)benzene, with the chemical formula C₁₈H₁₄O₄, is an aromatic compound characterized by a central benzene ring linked to two 3-hydroxyphenoxy groups via ether linkages. This structure imparts a combination of rigidity from the aromatic rings and some conformational flexibility due to the ether bonds. The presence of two terminal hydroxyl groups makes it a valuable diol for polymerization reactions.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 294.31 g/mol | TCI Chemicals |

| Melting Point | 125.0 to 128.0 °C | TCI Chemicals |

| Appearance | Light yellow to brown powder/crystal | TCI Chemicals |

| CAS Number | 5085-95-0 | TCI Chemicals |

Understanding the solubility of this compound is paramount for its application. For instance, in polymerization processes, the choice of solvent can significantly influence the reaction kinetics, polymer chain length, and overall processability. In drug development, while this specific molecule is not a typical active pharmaceutical ingredient, understanding the solubility of structurally related polyphenolic compounds is crucial for formulation and delivery.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound. This principle is governed by the polarity of the solute and the solvent, as well as their capacity for intermolecular interactions such as hydrogen bonding and van der Waals forces.

The structure of 1,4-Bis(3-hydroxyphenoxy)benzene features both polar and non-polar characteristics:

-

Polar Moieties: The two hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. The ether linkages (-O-) can act as hydrogen bond acceptors.

-

Non-Polar Moieties: The three benzene rings contribute to a significant non-polar character, favoring interactions with non-polar solvents through π-π stacking and van der Waals forces.

This dual nature suggests that 1,4-Bis(3-hydroxyphenoxy)benzene will exhibit preferential solubility in solvents that can effectively interact with both its polar and non-polar regions.

Qualitative Solubility of 1,4-Bis(3-hydroxyphenoxy)benzene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Likely Soluble | These solvents can accept hydrogen bonds from the hydroxyl groups of the solute and have sufficient polarity to interact with the ether linkages, while also having organic character to solvate the benzene rings. |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the solute's hydroxyl groups. The vendor TCI Chemicals notes "almost transparency" in methanol, indicating good solubility. |

| Non-Polar Aromatic | Toluene, Xylene | Likely Soluble to Sparingly Soluble | Patent literature suggests the use of these solvents in reactions involving this compound, indicating at least partial solubility.[2] The aromatic nature of these solvents facilitates π-π stacking with the benzene rings of the solute. |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble to Sparingly Soluble | These solvents have been mentioned in the context of synthesizing polymers from similar phenolic monomers, suggesting they can be suitable solvents.[2] |

| Non-Polar Aliphatic | Hexane, Heptane | Likely Insoluble | The large, non-polar aliphatic chains of these solvents have weak interactions with the polar hydroxyl and ether groups of the solute, making dissolution energetically unfavorable. |

Causality of Solubility: Solvent Properties Matter

The predicted solubility trends can be explained by examining the physicochemical properties of the solvents.

Caption: Key intermolecular forces governing the solubility of 1,4-Bis(3-hydroxyphenoxy)benzene.

A high dielectric constant generally indicates a polar solvent that can help to stabilize the polar functional groups of the solute.[3] The ability of a solvent to participate in hydrogen bonding is critical for dissolving compounds with hydroxyl groups. Solvents with aromatic character can engage in favorable π-π interactions with the benzene rings of the solute.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 1,4-Bis(3-hydroxyphenoxy)benzene in an organic solvent. This protocol is based on the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of 1,4-Bis(3-hydroxyphenoxy)benzene in a given organic solvent at a specified temperature.

Materials:

-

1,4-Bis(3-hydroxyphenoxy)benzene (purity >96%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of 1,4-Bis(3-hydroxyphenoxy)benzene to a vial. The excess solid is crucial to ensure equilibrium with the saturated solution. b. Accurately pipette a known volume of the selected organic solvent into the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. d. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: a. Prepare a series of standard solutions of 1,4-Bis(3-hydroxyphenoxy)benzene of known concentrations in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV). c. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions. d. Determine the concentration of the diluted sample from the calibration curve. e. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion and Implications for Researchers

The solubility of 1,4-Bis(3-hydroxyphenoxy)benzene is a critical parameter that dictates its utility in various scientific and industrial applications. While quantitative data is sparse in the public domain, a strong understanding of its chemical structure and the principles of solute-solvent interactions allows for reasoned predictions of its solubility behavior. This guide provides a theoretical framework, qualitative solubility information, and a robust experimental protocol to empower researchers to determine the solubility of this compound in solvents relevant to their work. For professionals in drug development, the methodologies and principles outlined here are transferable to the characterization of other polyphenolic compounds, aiding in formulation and preclinical studies.

References

- US Patent 8,772,385 B2, "Polycarbonate resin composition and formed product thereof.

- Chinese Patent CN101421324A, "Method for producing thermosetting resin, thermosetting composition containing the same, molded body, cured body, and electronic device containing the same.

- Gamsjäger, H., et al. "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Avdeef, A., et al. "Equilibrium solubility measurement of ionizable drugs–consensus recommendations for improving data quality." ADMET & DMPK 4.2 (2016): 117-178.

-

Wikipedia, "Solvent." [Link]

- US Patent Application Publication US 2012/0301766 A1.

- Higuchi, T., and K. A. Connors. "Phase-solubility techniques.

Sources

- 1. US8772385B2 - Polycarbonate resin composition and formed product thereof - Google Patents [patents.google.com]

- 2. CN101421324A - Method for producing thermosetting resin, thermosetting composition containing the same, molded body, cured body, and electronic device containing the same - Google Patents [patents.google.com]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

crystal structure of 1,4-Bis(3-hydroxyphenoxy)benzene

An In-depth Technical Guide to the Crystal Structure Determination of 1,4-Bis(3-hydroxyphenoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(3-hydroxyphenoxy)benzene is a molecule of significant interest due to its structural features: a rigid central aromatic core flanked by flexible ether linkages and terminated by hydrogen-bonding hydroxyl groups. This combination suggests potential applications in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. Despite its foundational structure, a detailed, publicly available single-crystal X-ray diffraction analysis is not readily found in scientific literature. This guide, therefore, serves as a comprehensive roadmap for the researcher tasked with determining its crystal structure. We provide a validated, step-by-step approach from synthesis and purification to single-crystal growth and X-ray diffraction analysis. This document is structured not as a review of existing data, but as a proactive, field-proven protocol, explaining the causality behind each experimental choice to empower researchers to successfully elucidate the solid-state structure of this and similar molecules.

Introduction: The Rationale for Structural Elucidation

The precise three-dimensional arrangement of molecules in a crystal lattice dictates a compound's bulk properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for identifying polymorphs, designing stable formulations, and comprehending drug-receptor interactions. The benzene moiety is the most prevalent ring system in marketed drugs, often acting as a critical scaffold.[1] Therefore, understanding the supramolecular assembly of multi-ring systems like 1,4-Bis(3-hydroxyphenoxy)benzene provides foundational knowledge for rational drug design.

This molecule, with its C18H14O4 formula, possesses key features for forming complex supramolecular architectures:

-

Hydrogen Bond Donors/Acceptors: The two terminal hydroxyl (-OH) groups are potent sites for hydrogen bonding, which is a primary driver of crystal packing.

-

Aromatic Systems: The three phenyl rings offer the potential for π-π stacking and C-H···π interactions.

-

Conformational Flexibility: The C-O-C ether linkages allow for significant rotational freedom, meaning the molecule can adopt various conformations, potentially leading to polymorphism.

This guide provides the necessary protocols to uncover these structural nuances.

Synthesis and Purification

A reliable synthesis and rigorous purification are prerequisites for growing high-quality single crystals. An Ullmann-type condensation reaction is a robust and logical approach for synthesizing diaryl ethers.

Proposed Synthesis Pathway

The synthesis involves the coupling of hydroquinone with a suitable 3-halophenol derivative, followed by a deprotection step if necessary. Using 3-bromophenol and protecting the hydroxyl group is a common strategy to prevent self-coupling and other side reactions.

Caption: Proposed synthetic workflow for 1,4-Bis(3-hydroxyphenoxy)benzene.

Detailed Experimental Protocol: Synthesis

-

Protection: To a solution of 3-bromophenol (2.0 eq) and imidazole (2.2 eq) in anhydrous dimethylformamide (DMF), add TBDMSCl (2.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, extract the product with diethyl ether and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under vacuum to yield 1-bromo-3-(tert-butyldimethylsilyloxy)benzene.

-

Ullmann Condensation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine hydroquinone (1.0 eq), the protected bromophenol (2.1 eq), CuI (0.2 eq), L-proline (0.4 eq), and K₂CO₃ (2.5 eq) in anhydrous DMSO. Heat the mixture to 90-110°C for 24-48 hours. Monitor the reaction by TLC or LC-MS. After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification of Intermediate: Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the protected intermediate.

-

Deprotection: Dissolve the purified intermediate in tetrahydrofuran (THF). Add a 1M solution of TBAF in THF (2.5 eq) and stir at room temperature for 2-4 hours. Monitor by TLC. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Dry the organic phase and concentrate under reduced pressure.

-

Final Purification: Purify the final product, 1,4-Bis(3-hydroxyphenoxy)benzene, by column chromatography (silica, hexane/ethyl acetate) to obtain a crystalline solid. Verify the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Commercial suppliers report the material as a light yellow to brown powder or crystal.[2]

Single Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. It requires a highly pure compound (>98%) and systematic screening of crystallization conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Key Crystallization Techniques

A. Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap (e.g., Parafilm with pinholes) to allow the solvent to evaporate over days or weeks.

-

Protocol:

-

Dissolve 5-10 mg of purified compound in a minimal amount of a chosen solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture like chloroform/hexane) in a small, clean vial.

-

Gently warm if necessary to fully dissolve.

-

Cover the vial with Parafilm and puncture it with 1-3 small holes using a needle.

-

Place the vial in a vibration-free location at a constant temperature.

-

Observe periodically for crystal growth.

-

B. Vapor Diffusion (Solvent/Anti-Solvent): This technique is highly effective for molecules that are too soluble in one solvent but insoluble in another. A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. As the anti-solvent vapor slowly diffuses into the solution, the solubility of the compound decreases, promoting slow crystallization.

-

Protocol:

-

Dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., chloroform, dichloromethane) in a small open vial.

-

Place this small vial inside a larger, sealable jar containing 2-3 mL of a "poor" solvent (the anti-solvent, e.g., hexane, pentane, diethyl ether).

-

Seal the larger jar and leave it undisturbed. The vapor of the anti-solvent will gradually mix with the good solvent, inducing crystallization.

-

C. Rationale for Solvent Selection: The choice of solvent is critical. For 1,4-Bis(3-hydroxyphenoxy)benzene, a molecule with moderate polarity, a range of solvents should be screened.

-

Polar Protic: Methanol, Ethanol (can participate in hydrogen bonding).

-

Polar Aprotic: Acetone, Ethyl Acetate, THF.

-

Less Polar: Chloroform, Dichloromethane.

-

Nonpolar (as anti-solvents): Hexane, Pentane.

A systematic screening using a 24- or 96-well crystallization plate is highly recommended to test multiple solvent/anti-solvent combinations efficiently.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the process of structure determination can begin. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid.[3]

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Step-by-Step SC-XRD Protocol

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope. Using a cryoloop, pick up the crystal in a drop of cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head. The rapid cooling vitrifies the solvent and minimizes thermal motion during data collection.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a full sphere of data.

-

Structure Solution and Refinement: Specialized software is used to process the diffraction data.

-

Solution: The "phase problem" is solved to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

-

Refinement: This initial model is refined using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated by its R-factor (R1), which should ideally be below 5% for a well-defined structure.

-

-

Data Deposition: The final structural information is compiled into a Crystallographic Information File (CIF), which should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to make the structure available to the scientific community.

Analysis of the Crystal Structure: What to Expect

While the precise structure is unknown, we can predict the key interactions that will govern its crystal packing based on its molecular features.

Intramolecular Conformation

The flexibility of the ether linkages is a key feature. The analysis should detail the torsion angles of the C-O-C-C bonds, which define the overall shape of the molecule (e.g., linear, bent, or helical). The orientation of the terminal hydroxyl groups will also be critical.

Intermolecular Interactions

This is the core of the packing analysis. The primary interactions to investigate are:

-

Hydrogen Bonding: The hydroxyl groups are expected to form strong O-H···O hydrogen bonds, potentially creating chains, dimers, or more complex 2D or 3D networks. The geometry (D-H···A distance and angle) of these bonds must be analyzed and tabulated.

-

π-π Stacking: The phenyl rings may stack on top of each other. The analysis should quantify these interactions by measuring the centroid-to-centroid distance (typically 3.3-3.8 Å) and the slip angle between the rings.

-

C-H···π Interactions: Hydrogen atoms attached to one phenyl ring can interact with the electron-rich face of an adjacent ring, acting as weak hydrogen bonds that contribute to the overall lattice energy.

Caption: Key intermolecular forces expected in the crystal lattice.

Crystallographic Data Summary

The final analysis will be summarized in a standard crystallographic table. The following is an illustrative template for the expected data:

| Parameter | Illustrative Data for C₁₈H₁₄O₄ |

| Empirical formula | C₁₈H₁₄O₄ |

| Formula weight | 294.29 g/mol |

| Temperature | 100(2) K |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a, b, c [Å] | e.g., 10.5, 8.2, 15.1 |

| α, β, γ [°] | e.g., 90, 95.5, 90 |

| Volume [ų] | e.g., 1275 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | e.g., 1.53 Mg/m³ |

| Goodness-of-fit on F² | e.g., 1.05 |

| Final R indices [I > 2σ(I)] | R1 = e.g., 0.045, wR2 = e.g., 0.110 |

| R indices (all data) | R1 = e.g., 0.060, wR2 = e.g., 0.125 |

Conclusion and Relevance to Drug Development

Successfully determining the provides invaluable data for both materials scientists and drug developers. This guide outlines a robust, logical, and experimentally sound pathway to achieve this goal. For medicinal chemists, this structural information enables the design of analogues with improved solid-state properties. For formulation scientists, it is the first step in understanding polymorphism, which has profound implications for the stability, dissolution, and ultimate therapeutic efficacy of a drug candidate. By following the detailed protocols within this guide, researchers are well-equipped to elucidate the solid-state architecture of this molecule and contribute fundamental knowledge to the fields of chemistry and pharmaceutical science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 626311, 1,3-Bis(4-hydroxyphenoxy)benzene." PubChem, [Link]. Accessed January 25, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 626369, 1,4-Bis(3-hydroxyphenoxy)benzene." PubChem, [Link]. Accessed January 25, 2026.

- US Patent US5344980A, "Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)

-

Fun, H.-K., et al. "Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol." IUCrData, vol. 7, no. 5, 2022, x220468. PubMed Central, [Link]. Accessed January 25, 2026.

-

PureSynth. "1,4-Bis(3-Hydroxyphenoxy)Benzene 96.0%(GC)." PureSynth Research Chemicals, [Link]. Accessed January 25, 2026.

-

U.S. Food and Drug Administration. "FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs." FDA, [Link]. Accessed January 25, 2026.

-

Kovtonyuk, V. L., et al. "Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride." Pharmaceutical Chemistry Journal, vol. 56, 2022, pp. 1-5. MDPI, [Link]. Accessed January 25, 2026.

-

Bostrom, J., et al. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, vol. 64, no. 21, 2021, pp. 15477-15517. PubMed, [Link]. Accessed January 25, 2026.

-

Ward, S. C., et al. "Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one)." Molecules, vol. 26, no. 1, 2021, p. 176. MDPI, [Link]. Accessed January 25, 2026.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of High-Performance Polyethers Utilizing 1,4-Bis(3-hydroxyphenoxy)benzene

Introduction: The Pursuit of Advanced Poly(aryl ether)s

Aromatic polyethers, a class of high-performance thermoplastics, are distinguished by their exceptional thermal stability, robust mechanical properties, and remarkable chemical resistance.[1] Polymers such as Polyetheretherketone (PEEK) are at the forefront of this class, finding critical applications in aerospace, automotive, and medical industries.[1][2] The synthesis of these advanced materials is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization.[3][4] This application note provides a comprehensive guide to the synthesis of a high-performance polyether using 1,4-Bis(3-hydroxyphenoxy)benzene , a meta-substituted bisphenol monomer that imparts unique solubility and processing characteristics to the final polymer. The protocol details a step-growth polymerization with an activated dihalo-comonomer, offering researchers a robust framework for developing novel poly(aryl ether)s.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The formation of the aryl ether linkage in this system is governed by the SNAr mechanism. This process is a step-growth polymerization involving the reaction between a bisphenate nucleophile and an activated aromatic dihalide.[1]

Key Mechanistic Steps:

-

Deprotonation: The weakly acidic hydroxyl protons of 1,4-Bis(3-hydroxyphenoxy)benzene are removed by a weak base, typically anhydrous potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent. This in-situ deprotonation generates a highly reactive bisphenoxide nucleophile.[4]

-

Nucleophilic Attack: The generated bisphenoxide attacks the electron-deficient aromatic ring of an activated dihalide monomer (e.g., 4,4'-difluorobenzophenone). The reaction is directed to the carbon atom bearing the halogen (the ipso-carbon).[5]

-

Activation is Key: For the nucleophilic attack to be efficient, the dihalide monomer must contain a strong electron-withdrawing group (EWG), such as a ketone or sulfone, positioned ortho or para to the leaving halogen atoms. This EWG stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction.[3][5]

-

Chain Propagation: As this reaction repeats at both ends of the monomers, the polymer chain grows, with the molecular weight increasing throughout the course of the polymerization. The process is driven to completion by the formation of a stable ether bond and an inorganic salt byproduct (e.g., potassium fluoride).

Caption: General reaction scheme for polyether synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a poly(aryl ether ketone) from 1,4-Bis(3-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone.

Materials and Reagents

| Reagent / Material | Grade | Supplier | Purpose |

| 1,4-Bis(3-hydroxyphenoxy)benzene | >99% Purity | Major Chemical Supplier | Monomer (Nucleophile) |

| 4,4'-Difluorobenzophenone | >99% Purity | Major Chemical Supplier | Monomer (Electrophile) |

| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Major Chemical Supplier | Base |

| Diphenyl Sulfone | ≥99% | Major Chemical Supplier | High-boiling Solvent |

| Toluene | Anhydrous | Major Chemical Supplier | Azeotroping Agent |

| Methanol | ACS Grade | Major Chemical Supplier | Precipitation/Washing |

| Deionized Water | High Purity | In-house | Washing |

| Equipment | Specification | ||

| 500 mL Three-neck round-bottom flask | Ground glass joints | ||

| Mechanical Stirrer Assembly | With glass stir rod and PTFE blade | ||

| Dean-Stark Trap & Condenser | For azeotropic water removal | ||

| Nitrogen/Argon Gas Inlet & Bubbler | To maintain inert atmosphere | ||

| Heating Mantle & Temperature Controller | For precise temperature control | ||

| Buchner Funnel & Filter Flask | For polymer isolation | ||

| Vacuum Oven | For drying the final product |

Step-by-Step Synthesis Procedure

Rationale for Self-Validation: This protocol is designed to be self-validating. The successful formation of a high-molecular-weight, fibrous polymer that precipitates upon addition to methanol is the primary indicator of a successful reaction. Subsequent characterization will confirm the structure and properties.

-

Monomer and Reagent Preparation (The Foundation of Success):

-

Dry 1,4-Bis(3-hydroxyphenoxy)benzene (29.43 g, 0.10 mol) and 4,4'-difluorobenzophenone (21.82 g, 0.10 mol) in a vacuum oven at 100 °C for at least 12 hours. Causality: Achieving high molecular weight via step-growth polymerization requires precise 1:1 stoichiometry. Removing residual moisture is critical as water can interfere with the formation of the phenoxide.

-

Grind the anhydrous potassium carbonate (15.20 g, 0.11 mol, 10% molar excess) to a fine powder using a mortar and pestle. Causality: A fine powder provides a larger surface area, ensuring efficient and complete deprotonation of the bisphenol.

-

-

Reaction Setup (Ensuring an Inert Environment):

-

Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a nitrogen inlet. Ensure all glassware is flame-dried or oven-dried immediately before use.

-

Establish a positive flow of dry nitrogen through the system to create an inert atmosphere. Causality: An inert atmosphere is crucial to prevent oxidation of the phenoxide and polymer at high temperatures, which would lead to dark-colored, lower-molecular-weight products.

-

-

Polymerization Reaction (The Core Synthesis):

-

Charge the flask with the dried monomers, potassium carbonate, diphenyl sulfone (150 mL), and toluene (40 mL).

-

Begin stirring to create a uniform slurry.

-

Heat the reaction mixture to 150-160 °C. At this temperature, the toluene will reflux, azeotropically removing any residual water and the water formed during phenoxide formation. Collect the water in the Dean-Stark trap over 2-4 hours.

-

Once water evolution ceases, carefully drain the toluene from the Dean-Stark trap and slowly increase the temperature of the reaction mixture to 320 °C.

-

Maintain the reaction at 320 °C for 6-8 hours. Causality: High temperatures are required to ensure the polymer remains in solution and to drive the SNAr reaction to high conversion, which is necessary for achieving high molecular weight. A noticeable increase in viscosity will be observed as the polymer chains grow. The reaction is typically complete when the solution becomes very thick and the stirrer struggles to maintain agitation.

-

-

Polymer Isolation and Purification (Harvesting the Product):

-

Allow the reaction mixture to cool to approximately 150 °C.

-

Slowly pour the hot, viscous polymer solution into a blender containing rapidly stirring methanol (1 L). This will cause the polymer to precipitate as a fibrous or powdered solid.

-

Filter the polymer using a Buchner funnel.

-

To purify the polymer, re-slurry the solid in boiling deionized water (1 L) for 1 hour to dissolve inorganic salts. Filter while hot. Repeat this step twice.

-

Finally, boil the polymer in methanol (1 L) for 1 hour to remove residual diphenyl sulfone solvent. Filter the polymer.

-

Dry the purified white/beige polymer in a vacuum oven at 120 °C overnight or until a constant weight is achieved.

-

Characterization of the Synthesized Polyether

Thorough characterization is essential to confirm the chemical structure, molecular weight, and thermal properties of the synthesized polymer.

| Technique | Purpose | Expected Outcome / Observation |

| FTIR Spectroscopy | Confirm functional groups | Disappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of the characteristic aryl ether (Ar-O-Ar) stretch (~1240 cm⁻¹).[6][7] |

| ¹H & ¹³C NMR Spectroscopy | Elucidate polymer structure | Spectra should correspond to the proposed repeating unit, confirming the connectivity of the monomers.[6][7] |

| Gel Permeation (GPC) | Determine molecular weight & PDI | Successful polymerization should yield a high number-average molecular weight (Mₙ > 20,000 g/mol ) with a Polydispersity Index (PDI) approaching 2.0, typical for step-growth polymerization.[8] |

| Differential Scanning (DSC) | Measure thermal transitions | Determination of the glass transition temperature (T₉) and melting temperature (Tₘ), which are key indicators of the material's service temperature.[1][2] |

| Thermogravimetric Analysis (TGA) | Assess thermal stability | The polymer should exhibit high thermal stability, with a 5% weight loss temperature typically exceeding 500 °C in a nitrogen atmosphere.[2][6] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |